Salicin

Catalog No.
S542333
CAS No.
138-52-3
M.F
C13H18O7
M. Wt
286.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicin

CAS Number

138-52-3

Product Name

Salicin

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol

Molecular Formula

C13H18O7

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1

InChI Key

NGFMICBWJRZIBI-UJPOAAIJSA-N

SMILES

O[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)[C@@H]1OC2=CC=CC=C2CO

Solubility

40 mg/mL at 25 °C

Synonyms

Salicin; NSC 5751; NSC-5751; NSC5751

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Description

The exact mass of the compound Salicin is 286.1053 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758201. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of benzyl alcohols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor to Salicylic Acid

Salicin is a prodrug, meaning it undergoes transformation in the body to produce an active compound. In the digestive system, salicin is broken down by enzymes into salicylic acid PubChem: , the active ingredient in aspirin. This discovery in the late 19th century laid the foundation for the development of aspirin, a widely used pain reliever and anti-inflammatory drug Wikipedia: .

Anti-inflammatory and Analgesic Properties

Research has explored salicin's potential anti-inflammatory and analgesic (pain-relieving) properties. Studies suggest that salicin after conversion to salicylic acid may help manage pain and inflammation similar to aspirin National Institutes of Health. However, the effectiveness of salicin compared to aspirin and potential side effects require further investigation Mount Sinai: .

Ongoing Research

Current scientific research on salicin is focused on understanding its mechanism of action, potential benefits, and safety profile. Some areas of exploration include:

  • Comparative efficacy and safety: Studies are comparing the effectiveness of salicin with other pain relievers and anti-inflammatory drugs National Institutes of Health.
  • Delivery methods: Research into alternative delivery methods for salicin, such as topical application, is ongoing National Center for Complementary and Integrative Health.
  • Drug interactions: Investigating potential interactions between salicin and other medications is important for safe use National Institutes of Health.

Salicin is an alcoholic β-glucoside, a type of molecule where a sugar (β-D-glucose) is linked to an alcohol (salicyl alcohol) through a glycosidic bond []. It is naturally found in the bark and leaves of various plants, most notably willows (Salix spp.) – hence its name []. Salicin played a significant role in the discovery of aspirin (acetylsalicylic acid), a widely used pain reliever and anti-inflammatory drug [].


Molecular Structure Analysis

Salicin's molecular structure (C13H18O7) consists of a salicyl alcohol group (responsible for its medicinal properties) linked to a β-D-glucose unit []. The key feature is the hydroxyl group (OH) on the benzene ring of the salicyl alcohol moiety. This OH group is crucial for salicin's conversion to salicylic acid, the active form responsible for its pain-relieving effects [].


Chemical Reactions Analysis

Conversion to Salicylic Acid

Salicin undergoes hydrolysis in the body or acidic environments. This reaction breaks the glycosidic bond, releasing β-D-glucose and salicylic acid [].

C13H18O7 (Salicin) + H2O -> C7H6O3 (Salicylic Acid) + C6H12O6 (β-D-Glucose) []

Synthesis

While traditionally obtained from willow bark, salicin can also be synthesized in the lab. However, this method is not as common as extraction from natural sources [].

Physical and Chemical Properties

  • Melting Point: Decomposes at 240°C [].
  • Solubility: Soluble in hot water and alcohol, slightly soluble in cold water [].
  • Appearance: White crystalline powder [].
  • Stability: Relatively stable under normal conditions, but decomposes upon heating [].

Salicin itself doesn't have a direct pain-relieving effect. Once ingested, it is converted to salicylic acid in the stomach and intestines []. Salicylic acid then inhibits the enzyme cyclooxygenase (COX), which plays a role in the production of inflammatory mediators like prostaglandins. By reducing prostaglandin levels, salicylic acid alleviates pain and inflammation [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-1.2

Exact Mass

286.1053

LogP

-1.22

Appearance

Solid powder

Melting Point

207°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4649620TBZ

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 26 of 80 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 54 of 80 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

138-52-3

General Manufacturing Information

.beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl: ACTIVE

Dates

Modify: 2023-08-15
1: Li Y, Wu Q, Deng Y, Lv H, Qiu J, Chi G, Feng H. D(-)-Salicin inhibits the LPS-induced inflammation in RAW264.7 cells and mouse models. Int Immunopharmacol. 2015 Jun;26(2):286-94. doi: 10.1016/j.intimp.2015.04.016. Epub 2015 Apr 20. PubMed PMID: 25907238.
2: Kong CS, Kim KH, Choi JS, Kim JE, Park C, Jeong JW. Salicin, an extract from white willow bark, inhibits angiogenesis by blocking the ROS-ERK pathways. Phytother Res. 2014 Aug;28(8):1246-51. doi: 10.1002/ptr.5126. Epub 2014 Feb 17. PubMed PMID: 24535656.
3: Wölfle U, Haarhaus B, Kersten A, Fiebich B, Hug MJ, Schempp CM. Salicin from Willow Bark can Modulate Neurite Outgrowth in Human Neuroblastoma SH-SY5Y Cells. Phytother Res. 2015 Oct;29(10):1494-500. doi: 10.1002/ptr.5400. Epub 2015 Jun 19. PubMed PMID: 26096905.
4: Verma N, Verma R, Kumari R, Ranjha R, Paul J. Effect of salicin on gut inflammation and on selected groups of gut microbiota in dextran sodium sulfate induced mouse model of colitis. Inflamm Res. 2014 Feb;63(2):161-9. doi: 10.1007/s00011-013-0685-1. Epub 2013 Nov 17. PubMed PMID: 24240229.
5: Rudeekulthamrong P, Kaulpiboon J. Application of amylomaltase for the synthesis of salicin-α-glucosides as efficient anticoagulant and anti-inflammatory agents. Carbohydr Res. 2016 Sep 2;432:55-61. doi: 10.1016/j.carres.2016.06.011. Epub 2016 Jun 29. PubMed PMID: 27394039.
6: Kim CS, Subedi L, Park KJ, Kim SY, Choi SU, Kim KH, Lee KR. Salicin derivatives from Salix glandulosa and their biological activities. Fitoterapia. 2015 Oct;106:147-52. doi: 10.1016/j.fitote.2015.08.013. Epub 2015 Sep 4. PubMed PMID: 26344424.
7: Wei W, Rena K, Yang XW. New salicin derivatives from the leaves of Populus euphratica. J Asian Nat Prod Res. 2015 May;17(5):491-6. doi: 10.1080/10286020.2015.1028920. Epub 2015 Apr 23. PubMed PMID: 25903097.
8: Campbell MC, Ranciaro A, Zinshteyn D, Rawlings-Goss R, Hirbo J, Thompson S, Woldemeskel D, Froment A, Rucker JB, Omar SA, Bodo JM, Nyambo T, Belay G, Drayna D, Breslin PA, Tishkoff SA. Origin and differential selection of allelic variation at TAS2R16 associated with salicin bitter taste sensitivity in Africa. Mol Biol Evol. 2014 Feb;31(2):288-302. doi: 10.1093/molbev/mst211. Epub 2013 Oct 30. PubMed PMID: 24177185; PubMed Central PMCID: PMC3907056.
9: Karmakar M. Inducing effect of salicin for extracellular endoglucanase synthesis in Rhizopus oryzae PR7 MTCC 9642. Prikl Biokhim Mikrobiol. 2013 Jul-Aug;49(4):391-5. PubMed PMID: 24455865.
10: Stepanova EV, Belyanin ML, Filimonov VD. Synthesis of acyl derivatives of salicin, salirepin, and arbutin. Carbohydr Res. 2014 Mar 31;388:105-11. doi: 10.1016/j.carres.2014.02.014. Epub 2014 Feb 20. PubMed PMID: 24632218.
11: Chen F, Mo K, Liu Z, Yang F, Hou K, Li S, Zu Y, Yang L. Ionic liquid-based vacuum microwave-assisted extraction followed by macroporous resin enrichment for the separation of the three glycosides salicin, hyperin and rutin from Populus bark. Molecules. 2014 Jul 7;19(7):9689-711. doi: 10.3390/molecules19079689. PubMed PMID: 25004075.
12: Mahdi JG. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants. Biotechnol Rep (Amst). 2014 Aug 28;4:73-79. doi: 10.1016/j.btre.2014.08.005. eCollection 2014 Dec. PubMed PMID: 28626665; PubMed Central PMCID: PMC5466123.
13: Iizuka T, Tamura T, Sezutsu H, Mase K, Okada E, Asaoka K. Genetic analysis of the electrophysiological response to salicin, a bitter substance, in a polyphagous strain of the silkworm Bombyx mori. PLoS One. 2012;7(5):e37549. doi: 10.1371/journal.pone.0037549. Epub 2012 May 23. PubMed PMID: 22649537; PubMed Central PMCID: PMC3359296.
14: Doyle D. Thomas MacLagan's 1876 demonstration of the dramatic effects of salicin in rheumatic fever. J R Soc Med. 2014 Jul;107(7):287-289. Epub 2014 Jul 10. PubMed PMID: 25013096; PubMed Central PMCID: PMC4093759.
15: Gopaul R, Knaggs HE, Lephart JF, Holley KC, Gibson EM. An evaluation of the effect of a topical product containing salicin on the visible signs of human skin aging. J Cosmet Dermatol. 2010 Sep;9(3):196-201. doi: 10.1111/j.1473-2165.2010.00512.x. PubMed PMID: 20883292.
16: Mielańczyk A, Odrobińska J, Grządka S, Mielańczyk Ł, Neugebauer D. Miktoarm star copolymers from D-(-)-salicin core aggregated into dandelion-like structures as anticancer drug delivery systems: synthesis, self-assembly and drug release. Int J Pharm. 2016 Dec 30;515(1-2):515-526. doi: 10.1016/j.ijpharm.2016.10.034. Epub 2016 Oct 19. PubMed PMID: 27771487.
17: Tomassini L, Serafini M, Foddai S, Ventrone A, Nicoletti M. New acylated salicin bis-glucosides from Viburnum veitchii. Nat Prod Res. 2013;27(13):1208-12. doi: 10.1080/14786419.2012.722092. Epub 2012 Sep 6. PubMed PMID: 22950836.
18: Desai SK, Nandimath K, Mahadevan S. Diverse pathways for salicin utilization in Shigella sonnei and Escherichia coli carrying an impaired bgl operon. Arch Microbiol. 2010 Oct;192(10):821-33. doi: 10.1007/s00203-010-0610-8. Epub 2010 Aug 10. PubMed PMID: 20697693.
19: Schmitt GC, Arbo MD, Lorensi AL, Maciel ES, Krahn CL, Mariotti KC, Dallegrave E, Leal MB, Limberger RP. Toxicological effects of a mixture used in weight loss products: p-synephrine associated with ephedrine, salicin, and caffeine. Int J Toxicol. 2012 Mar;31(2):184-91. doi: 10.1177/1091581811435708. Epub 2012 Mar 9. PubMed PMID: 22408069.
20: Gopaul R, Knaggs HE, Lephart J. Salicin regulates the expression of functional 'youth gene clusters' to reflect a more youthful gene expression profile. Int J Cosmet Sci. 2011 Oct;33(5):416-20. doi: 10.1111/j.1468-2494.2011.00645.x. Epub 2011 Mar 30. PubMed PMID: 21449910.

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